molecular formula C25H24N6O B1203851 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone

1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone

Cat. No. B1203851
M. Wt: 424.5 g/mol
InChI Key: SPRJMBRCAXESKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone is a dibenzoazepine and a member of tetrazoles.

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Activities : A study synthesized a series of compounds similar to 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone, revealing potent antimicrobial and anticancer properties. One compound demonstrated significant effectiveness against HCT 116 cancer cell lines, surpassing 5-FU, a standard cancer treatment. This highlights potential applications in developing novel antimicrobial and anticancer agents (Verma et al., 2015).

Synthesis and Applications in Heterocyclic Chemistry

  • Synthesis and Applications in Heterocyclic Chemistry : Research on compounds structurally related to 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone shows their use as building blocks in the synthesis of novel heterocycles. These compounds have applications in creating diverse molecular structures for potential therapeutic use (Darweesh et al., 2016).

Biological Evaluation in Pharmacology

  • Biological Evaluation in Pharmacology : Another related compound was synthesized and evaluated for anti-tubercular activity. This study suggests the potential of these compounds in developing new treatments for tuberculosis. The research emphasized the significance of certain substituents in enhancing biological activity (Venugopal et al., 2020).

properties

Product Name

1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone

Molecular Formula

C25H24N6O

Molecular Weight

424.5 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]tetrazol-2-yl]ethanone

InChI

InChI=1S/C25H24N6O/c1-29(2)21-15-13-20(14-16-21)25-26-28-30(27-25)17-24(32)31-22-9-5-3-7-18(22)11-12-19-8-4-6-10-23(19)31/h3-10,13-16H,11-12,17H2,1-2H3

InChI Key

SPRJMBRCAXESKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone
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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone
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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone
Reactant of Route 4
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone
Reactant of Route 5
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone
Reactant of Route 6
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone

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